

Application Notes and Protocols for 2-(Methylsulfonyl)aniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline hydrochloride

Cat. No.: B2719669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Overview

2-(Methylsulfonyl)aniline hydrochloride (CAS No: 205985-95-1) is a substituted aniline derivative that serves as a crucial building block in modern organic and medicinal chemistry.^[1] Its structure, featuring an aniline core functionalized with a methylsulfonyl group, makes it a valuable precursor for synthesizing a range of complex molecules. In drug development, the methylsulfonyl aniline pharmacophore is explored for its potential biological activities, including as a component in novel anti-inflammatory agents.^[1]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound. The protocols herein are designed to ensure the safety of laboratory personnel while maintaining the integrity of experimental procedures. Adherence to these guidelines is critical due to the compound's specific hazard profile.

Section 2: Chemical & Physical Properties

A clear understanding of the compound's properties is foundational to its safe handling.

Property	Value	Source(s)
CAS Number	205985-95-1	[2] [3]
Molecular Formula	C ₇ H ₁₀ CINO ₂ S	[2] [3]
Molecular Weight	207.68 g/mol	[2] [3] [4]
Appearance	Solid	[4]
Synonyms	2-Methylsulphonylaniline Hydrochloride	[2]

Section 3: Hazard Identification & Risk Assessment

2-(Methylsulfonyl)aniline hydrochloride is classified as hazardous. The primary risks are associated with acute toxicity and irritation. A thorough risk assessment must be conducted before any work involving this compound begins.

GHS Hazard Classification Summary

Hazard Class	Hazard Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[3]
Skin Irritation	H315	Causes skin irritation	[3] [5]
Serious Eye Irritation	H319	Causes serious eye irritation	[3] [5]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[3] [5]

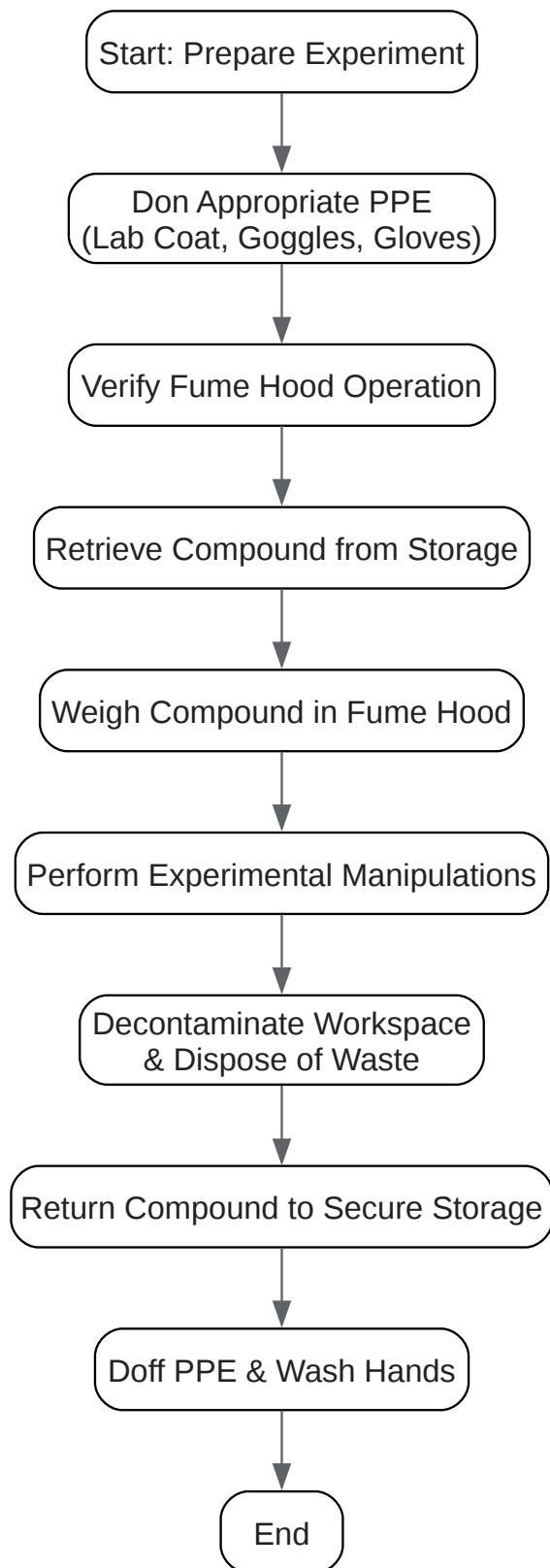
Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

Expert Analysis of Hazards:

- Systemic Toxicity: The "Harmful if swallowed" classification (H302) is significant. Ingestion can lead to systemic toxic effects. As a substituted aniline, there is a potential for absorption

through the skin, which can also contribute to systemic toxicity.[3][6]

- Irritation: The compound is a confirmed skin and serious eye irritant.[3] Direct contact can cause redness, inflammation, and pain. Ocular exposure is particularly dangerous and can lead to significant damage if not addressed immediately.
- Respiratory Hazard: As a solid powder, aerosolized dust presents an inhalation hazard, potentially causing irritation to the respiratory tract.[3][5] This necessitates the use of appropriate engineering controls.


Section 4: Safe Handling & Engineering Controls

All handling of **2-(Methylsulfonyl)aniline hydrochloride** must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Protocol for Handling Solid Compound:

- Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
- Don PPE: At a minimum, don a lab coat, appropriate chemical-resistant gloves (see Section 5), and safety goggles.[5]
- Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. If weighing outside a ventilated enclosure is unavoidable, a respirator is required.
- Manipulation: Perform all transfers and manipulations of the solid deep within the fume hood to ensure any generated dust is captured.
- Cleanup: After use, decontaminate the work surface with an appropriate solvent and wipe-down. Dispose of all contaminated materials (weighing boats, wipes) as hazardous waste.[9]
- Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[10]

Diagram: Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for safely handling **2-(Methylsulfonyl)aniline hydrochloride**.

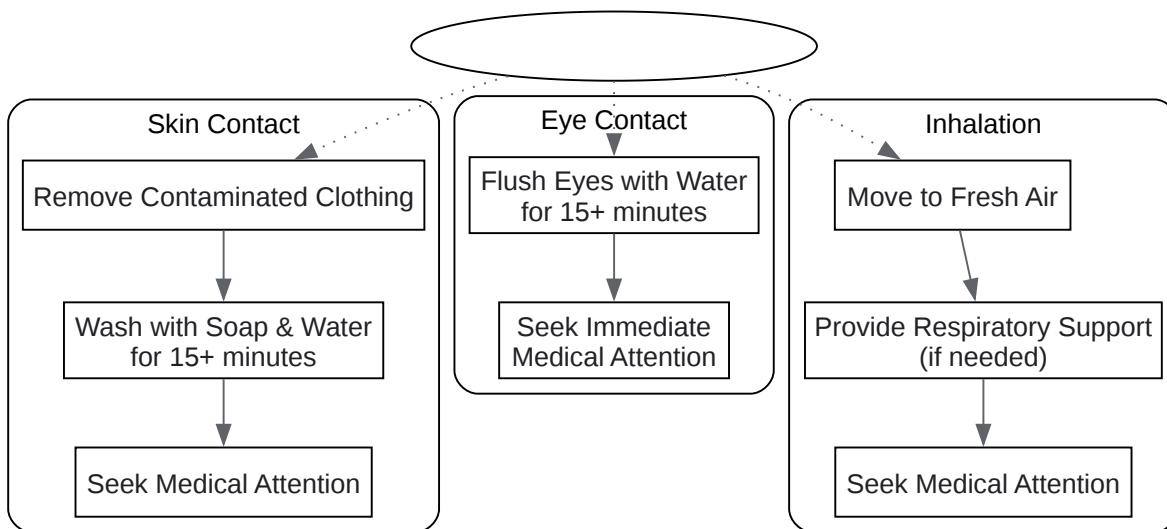
Section 5: Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final and essential barrier between the researcher and the chemical hazard.[11]

- Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over goggles if there is a significant risk of splashing.[11]
- Skin Protection:
 - A full-length laboratory coat must be worn and kept fastened.[7]
 - Gloves: Due to the nature of aniline compounds, standard thin nitrile gloves may not provide sufficient protection for prolonged contact.[9] It is recommended to use chemical-resistant gloves such as butyl or Viton. If using nitrile gloves, double-gloving is advised, and gloves must be changed immediately upon any sign of contamination or every 30-60 minutes.[9]
- Respiratory Protection: Not typically required when handling small quantities within a functioning chemical fume hood. If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is mandatory.[5][13]

Section 6: Storage & Stability

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.


- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] Some suppliers recommend storage at 4°C and protection from light.[2]
- Location: Keep in a designated, labeled, and secure chemical storage cabinet away from general laboratory traffic.[9]
- Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][16]

Section 7: Emergency Procedures & First Aid

Immediate and correct response to an exposure is critical.[17]

- Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[18][19] Seek immediate medical attention.[19]
- Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
- Inhalation: Move the affected person to fresh air at once.[18][20] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15][19]
- Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[5] Seek immediate medical attention.[18]
- Spills: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert substance (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[6][9] For large spills, evacuate the area and contact emergency services.[9]

Diagram: Emergency Response Flowchart

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for first aid response to an exposure event.

Section 8: Application Protocol Example: Synthesis of an N-Arylated Product via Buchwald-Hartwig Amination

This protocol is a representative example of how **2-(Methylsulfonyl)aniline hydrochloride** is used as a building block. The Buchwald-Hartwig amination is a common and powerful method for forming carbon-nitrogen bonds.

Objective: To synthesize N-(4-biphenyl)-2-(methylsulfonyl)aniline from **2-(Methylsulfonyl)aniline hydrochloride** and 4-bromobiphenyl.

Materials & Reagents:

- **2-(Methylsulfonyl)aniline hydrochloride**
- 4-Bromobiphenyl

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- TLC plates, ethyl acetate, hexanes, silica gel for chromatography

Protocol:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add **2-(Methylsulfonyl)aniline hydrochloride** (1.0 mmol), 4-bromobiphenyl (1.1 mmol), and sodium tert-butoxide (2.5 mmol).
 - Causality: The hydrochloride salt must be neutralized *in situ* by a base. An excess of a strong, non-nucleophilic base like NaOtBu is used to both deprotonate the hydrochloride and facilitate the catalytic cycle.
- Catalyst Addition:
 - In a separate vial, briefly purge with inert gas, then add $\text{Pd}_2(\text{dba})_3$ (0.02 mmol) and Xantphos (0.04 mmol).
 - Add 5 mL of anhydrous toluene to the vial to dissolve the catalyst components, then transfer this solution via syringe to the Schlenk flask containing the reagents.
 - Causality: The palladium complex is the active catalyst, and Xantphos is a bulky electron-rich ligand that promotes the crucial reductive elimination step in the catalytic cycle, efficiently forming the desired C-N bond. The reaction must be kept under an inert atmosphere as oxygen can deactivate the palladium(0) catalyst.

- Reaction Execution:

- Rinse the catalyst vial with an additional 2 mL of anhydrous toluene and add it to the reaction flask.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-12 hours).

- Workup:

- Cool the reaction mixture to room temperature.
- Quench the reaction by adding 20 mL of water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification:

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-arylated product.

Section 9: Waste Disposal

All waste containing **2-(Methylsulfonyl)aniline hydrochloride** or its byproducts must be treated as hazardous chemical waste.[\[14\]](#)

- Solid Waste: Collect all contaminated disposables (gloves, weighing paper, silica gel) in a designated, sealed, and clearly labeled hazardous waste container.[\[9\]](#)
- Liquid Waste: Collect all reaction filtrates and solvent washes into a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[\[21\]](#)

- Disposal: Do not dispose of this chemical down the drain or in regular trash.[9][14] All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[6]

Section 10: References

- ChemScene. (n.d.). **2-(Methylsulfonyl)aniline hydrochloride**. Retrieved from --INVALID-LINK--
- Washington State University. (n.d.). Aniline. Retrieved from --INVALID-LINK--
- PubChem. (n.d.). **2-(Methylsulfonyl)aniline hydrochloride**. Retrieved from --INVALID-LINK--
- ChemScene. (n.d.). 2-Methyl-5-(methylsulfonyl)aniline hydrochloride. Retrieved from --INVALID-LINK--
- SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from --INVALID-LINK--
- CymitQuimica. (n.d.). **2-(Methylsulfonyl)aniline hydrochloride**. Retrieved from --INVALID-LINK--
- Apollo Scientific Ltd. (2007). Safety Data Sheet: 4-(METHYLSULPHONYL)ANILINE. Retrieved from --INVALID-LINK--
- Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from --INVALID-LINK--
- Rutgers University. (n.d.). Aniline. Retrieved from --INVALID-LINK--
- Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). **2-(Methylsulfonyl)aniline hydrochloride**. Retrieved from --INVALID-LINK--

- ASTM International. (n.d.). Sampling and Handling Aniline. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2011). Safety Data Sheet: 4-(Methylsulfonyl)aniline hydrochloride. Retrieved from --INVALID-LINK--
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--
- Knowledge Sourcing Intelligence. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from --INVALID-LINK--
- Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
- Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
- Angene Chemical. (2025). Safety Data Sheet: 2-CHLORO-4-(METHYLSULFONYL)ANILINE. Retrieved from --INVALID-LINK--
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from --INVALID-LINK--
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from --INVALID-LINK--
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from --INVALID-LINK--
- Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from --INVALID-LINK--
- CAMEO Chemicals | NOAA. (n.d.). aniline hydrochloride - Report. Retrieved from --INVALID-LINK--
- MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from --INVALID-LINK--

- Safeopedia. (2024). First Aid for Chemical Exposure Incidents. Retrieved from --INVALID-LINK--
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Methylsulfonyl)aniline hydrochloride | CymitQuimica [cymitquimica.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. nj.gov [nj.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. bloomtechz.com [bloomtechz.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemos.de [chemos.de]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 14. sia-toolbox.net [sia-toolbox.net]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. safeopedia.com [safeopedia.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. cprcertificationnow.com [cprcertificationnow.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-(Methylsulfonyl)aniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2719669#handling-and-safety-precautions-for-2-methylsulfonyl-aniline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com